molecular formula C12H12N2O4 B2996216 1-(4-ethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 202119-00-4

1-(4-ethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No. B2996216
CAS RN: 202119-00-4
M. Wt: 248.238
InChI Key: BUJSIWKSPJKMFK-UHFFFAOYSA-N
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Description

Pyrimidinone derivatives represent one of the active classes of compounds possessing a wide spectrum of biological activities such as anti-tumour, anti-fungal, anti-inflammatory, anti-bacterial, etc . The pyrimidine entity is one of the most prominent structures found in nucleic acid chemistry .


Synthesis Analysis

Pyrimidinone derivatives can be synthesized from chalcones as starting compounds that are obtained by Claisen-Schmidt condensation . These chalcones undergo cyclisation upon treatment with urea and thiourea in the presence of sodium hydroxide to obtain the corresponding pyrimidinones .


Molecular Structure Analysis

The structures of synthesized pyrimidinone derivatives can be investigated by means of UV, IR, 1 H NMR and Mass spectral analysis .


Chemical Reactions Analysis

When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .

Scientific Research Applications

Synthesis of Derivatives

1-(4-Ethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is used in the synthesis of various derivatives. For instance, it has been utilized in the synthesis of 5-(hetarylmethylidene)pyrimidine-2,4,6(1H,3H,5H)-triones, which are formed by condensation with aromatic aldehydes, heterocyclic aldehydes, or diketones (Yurtaeva & Tyrkov, 2016). Additionally, it is involved in the synthesis of diverse substituted 5-Aryl-2-oxo-/thioxo-2,3-dihydro-1H-benzo[6,7]chromeno[2,3-d]pyrimidine-4,6,11(5H)-triones (Brahmachari & Nayek, 2017).

Crystallographic Studies

Crystallographic studies have been conducted on various derivatives of pyrimidine-2,4,6(1H,3H,5H)-triones. These studies provide insights into the molecular structures and interactions, which are crucial for understanding their properties and potential applications (da Silva et al., 2005).

Pharmaceutical Applications

There is ongoing research into the potential pharmaceutical applications of these compounds. For example, some studies have focused on their antimycobacterial activity, suggesting possible uses in developing antimycobacterial drugs (Yushin et al., 2020).

Material Science Applications

In material science, these compounds are used for synthesizing novel heterocyclic ligands, which have potential applications in creating complexes with metals like Pd(II). This can lead to the development of new materials with specific properties (Kareem et al., 2019).

Bioactivity and Antioxidant Studies

Compounds derived from 1-(4-Ethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione have been synthesized and tested for their bioactivity, particularly as antioxidants. Such studies are crucial for developing new therapeutic agents with antioxidant properties (Cahyana et al., 2020).

properties

IUPAC Name

1-(4-ethoxyphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-2-18-9-5-3-8(4-6-9)14-11(16)7-10(15)13-12(14)17/h3-6H,2,7H2,1H3,(H,13,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUJSIWKSPJKMFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)CC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642128
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(4-ethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

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